1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea

Description

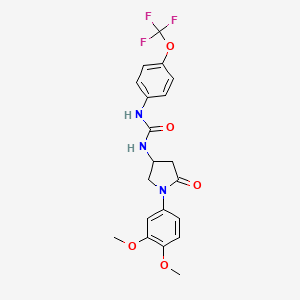

This compound features a urea core bridging two aromatic moieties: a 3,4-dimethoxyphenyl group attached to a 5-oxopyrrolidin-3-yl ring and a 4-(trifluoromethoxy)phenyl group. The 3,4-dimethoxy substitution likely enhances electron-donating properties, while the trifluoromethoxy group introduces strong electron-withdrawing effects. Molecular weight is estimated at ~435 g/mol (C20H20F3N3O5), though exact data are unavailable in the provided evidence .

Properties

IUPAC Name |

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3N3O5/c1-29-16-8-5-14(10-17(16)30-2)26-11-13(9-18(26)27)25-19(28)24-12-3-6-15(7-4-12)31-20(21,22)23/h3-8,10,13H,9,11H2,1-2H3,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVGDMDKGKHXNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea typically involves multiple steps, including the formation of the pyrrolidinone ring and the introduction of the dimethoxyphenyl and trifluoromethoxyphenyl groups. The synthetic route may involve the following steps:

Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the Dimethoxyphenyl Group: This step may involve a substitution reaction where a dimethoxyphenyl group is introduced to the pyrrolidinone ring.

Introduction of the Trifluoromethoxyphenyl Group: This step may involve another substitution reaction to introduce the trifluoromethoxyphenyl group.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions where specific groups are replaced with other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea has several scientific research applications:

Chemistry: The compound is studied for its unique chemical properties and reactivity, which can provide insights into the behavior of similar organic compounds.

Biology: Research may focus on the compound’s interactions with biological molecules and its potential effects on biological systems.

Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

Industry: The compound’s unique properties may make it useful in various industrial applications, such as the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific context in which the compound is being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Moieties

Modifications to the Pyrrolidinone-Attached Aromatic Group

- 3-Methoxyphenyl analog (CAS 894018-78-1) : Replacing 3,4-dimethoxyphenyl with 3-methoxyphenyl reduces electron-donating capacity and molecular weight (409.4 g/mol, C19H18F3N3O4) .

- 4-Fluorophenyl analog (CAS 891115-56-3) : Substituting 4-(trifluoromethoxy)phenyl with 4-fluorophenyl removes the trifluoromethoxy group, lowering molecular weight and altering hydrophobicity .

Modifications to the Urea-Linked Aromatic Group

- 4-(Difluoromethoxy)phenyl analog (CAS 894022-56-1) : Replacing trifluoromethoxy with difluoromethoxy reduces halogen content and molecular weight (391.4 g/mol, C19H19F2N3O4) .

- 3-(Trifluoromethoxy)phenyl analog (, h) : This compound (MW 550.3 g/mol) shares the trifluoromethoxy group but attaches it to a thiazole-linked phenyl ring, demonstrating the impact of heterocyclic backbone variations .

Impact of Backbone Heterocycles

- Thiazole-containing analogs (): Compounds 11a–11o incorporate a thiazole-piperazine scaffold, resulting in higher molecular weights (484–602 g/mol) compared to the pyrrolidinone-based target. These structures show that heterocyclic backbones influence solubility and steric bulk .

Table 1. Key Structural and Physicochemical Data

*Estimated based on molecular formula.

Biological Activity

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C21H24F3N3O4

- Molecular Weight : 433.43 g/mol

- SMILES Notation : COc1ccc(cc1OC)N1CC(CC1=O)NC(CCc1ccccc1)=O

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 433.43 g/mol |

| LogP | 2.3307 |

| Polar Surface Area | 55.982 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various receptors and enzymes. The compound may exert its effects through:

- Receptor Modulation : The urea moiety allows for hydrogen bonding interactions with target receptors, potentially influencing signal transduction pathways.

- Enzyme Inhibition : It may inhibit enzymes involved in critical biological processes, which can lead to therapeutic effects in various diseases.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies show that modifications of the pyrrolidinone core can enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the trifluoromethoxy group may enhance its lipophilicity, improving membrane penetration and efficacy against pathogens .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on a series of urea derivatives, including our compound of interest, revealed that certain analogs exhibited EC50 values in the low nanomolar range against cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving LPS-stimulated macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels. This suggests a potent anti-inflammatory mechanism that could be leveraged for therapeutic purposes .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea?

- Methodology :

- Stepwise Coupling : Use aryl isocyanate coupling with pyrrolidin-3-amine intermediates under anhydrous conditions (e.g., CH₂Cl₂, room temperature, 4 hours), as demonstrated in urea derivative syntheses .

- Catalytic Systems : Employ CuI with N,N′-dimethylethylenediamine (DMEDA) to facilitate heterocyclic ring formation, ensuring strict argon atmospheres to prevent oxidation .

- Purification : Utilize flash chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this urea derivative?

- Methodology :

- NMR Spectroscopy : Compare chemical shifts for the urea NH protons (δ 8.2–8.5 ppm), trifluoromethoxy group (δ 4.3–4.5 ppm), and pyrrolidinone carbonyl (δ 170–175 ppm) against computational predictions (e.g., DFT) .

- HPLC-MS : Use C18 columns with acetonitrile/water (0.1% formic acid) gradients and ESI+ detection to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~495) .

- Elemental Analysis : Validate carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .

Q. How can solubility challenges be addressed during in vitro assays?

- Methodology :

- Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute with PBS containing 0.1% Tween-80 to mitigate precipitation .

- Thermodynamic Solubility : Measure equilibrium solubility via shake-flask method at 25°C, using UV-Vis calibration curves (λ = 260–280 nm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the 3,4-dimethoxyphenyl and trifluoromethoxyphenyl moieties?

- Methodology :

- Analog Synthesis : Replace dimethoxyphenyl with mono-/non-substituted aryl groups and substitute trifluoromethoxy with chloro or cyano groups to assess electronic effects .

- Biological Assays : Test analogs in target-specific assays (e.g., kinase inhibition) with IC₅₀ determination via dose-response curves (n ≥ 3 replicates). Use ANOVA to identify statistically significant activity differences (p < 0.05) .

- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., kinases) .

Q. What experimental approaches resolve contradictions in reported solubility and stability data?

- Methodology :

- Polymorph Screening : Conduct slurry experiments in 10 solvents (e.g., acetone, toluene) at 25–60°C to identify stable crystalline forms. Characterize via PXRD and DSC .

- Forced Degradation : Expose the compound to heat (40–80°C), light (ICH Q1B), and acidic/basic conditions (pH 1–13) for 14 days. Monitor degradation products via LC-MS .

- Cross-Validation : Compare kinetic solubility (nephelometry) with thermodynamic data to identify metastable states .

Q. How can flow chemistry improve the scalability of the synthesis?

- Methodology :

- Continuous-Flow Setup : Use microreactors (0.5–2.0 mL volume) for exothermic steps (e.g., urea coupling) to enhance heat dissipation and reduce byproducts .

- Design of Experiments (DoE) : Apply factorial designs to optimize parameters (temperature: 20–50°C; residence time: 5–30 min) and maximize space-time yield .

- In-Line Analytics : Integrate PAT tools (e.g., FTIR) for real-time monitoring of reaction progress and intermediate purity .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Methodology :

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) between the compound and purified target proteins .

- CRISPR-Cas9 Knockout : Generate target gene-knockout cell lines to confirm on-target effects in viability assays (e.g., MTT) .

- Metabolomics : Use LC-HRMS to track downstream metabolite changes (e.g., ATP levels) in treated vs. control cells .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data across studies?

- Methodology :

- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa), serum concentrations (e.g., 10% FBS), and incubation times (24–72 hours) .

- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-lab variability .

- Meta-Analysis : Apply random-effects models to aggregate data from ≥5 independent studies and identify outliers via Grubbs’ test .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.